molecular formula C7H5BrClN3 B8081816 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine

3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine

Cat. No.: B8081816
M. Wt: 246.49 g/mol
InChI Key: JUVHBJGMTMVNQR-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine is a heterocyclic aromatic organic compound characterized by the presence of bromine, chlorine, and a methyl group attached to an imidazo[1,2-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridazine with a bromo-chloro-methyl compound in the presence of a suitable catalyst can yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It can serve as a probe in biological studies to understand cellular processes.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Lacks the methyl group at the 7-position.

  • 3-Bromo-7-methylimidazo[1,2-b]pyridazine: Lacks the chlorine atom at the 6-position.

  • 6-Chloro-7-methylimidazo[1,2-b]pyridazine: Lacks the bromine atom at the 3-position.

Uniqueness: 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine is unique due to the presence of both bromine and chlorine atoms, which can impart distinct chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Biological Activity

3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine is a compound of interest due to its potential biological activities, particularly as a JAK (Janus kinase) inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Information

  • Molecular Formula : C7H5BrClN3
  • SMILES : CC1=CC2=NC=C(N2N=C1Cl)Br
  • InChIKey : JUVHBJGMTMVNQR-UHFFFAOYSA-N

The compound functions primarily as an inhibitor of the JAK-STAT signaling pathway. JAKs are crucial for transducing signals from various cytokines, and their dysregulation is implicated in numerous diseases, including autoimmune disorders and cancers. The inhibition by this compound can potentially lead to reduced inflammation and altered immune responses.

Inhibition of JAK Kinases

Research indicates that derivatives of imidazo[1,2-b]pyridazines, including this compound, exhibit significant inhibitory effects on JAK kinases. The inhibition of JAK3 has been particularly noted in studies focusing on immune cell signaling pathways. Inhibition leads to decreased phosphorylation of STAT proteins, which are critical for the transcriptional regulation of genes involved in immune responses and cell proliferation .

Anti-inflammatory Properties

The compound has shown promise in mitigating inflammatory responses. In experimental models, it has been observed to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is beneficial in conditions characterized by chronic inflammation, including rheumatoid arthritis and psoriasis .

Study on JAK Inhibition

A significant study highlighted the role of this compound as a potent JAK inhibitor. The study demonstrated that treatment with this compound resulted in:

  • Decreased B cell lymphopoiesis : This was evident in murine models where JAK3 knockout mice displayed similar immunological defects when treated with the compound .
  • Altered T cell activation : The compound inhibited T cell activation pathways, leading to reduced proliferation and cytokine production .
Study FocusFindings
Inhibition of JAK3Significant reduction in B lymphocyte maturation and T lymphocyte activation .
Anti-inflammatory effectsDecreased levels of TNF-alpha and IL-6 in treated models .
Immune modulationAltered T cell responses leading to potential therapeutic applications in autoimmune diseases .

Properties

IUPAC Name

3-bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-4-2-6-10-3-5(8)12(6)11-7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVHBJGMTMVNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2N=C1Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 6-chloro-7-methylimidazo[1,2-b]pyridazine 8 (0.230 g, 1.372 mmol) was taken in glacial acetic acid (10 ml) and bromine (0.070 ml, 1.372 mmol) was added slowly at room temperature. After 20 mins the solvents were evaporated the obtained brown solid was washed with ether (3×15 ml) and dried under air to furnish compound 9 (0.236 g, yield 69.8%).
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.07 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
69.8%

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